p-Coumaric acid is primarily derived from natural sources, including various fruits, vegetables, and herbs. It is classified as a phenolic acid due to its aromatic structure and the presence of hydroxyl groups. In terms of its chemical classification, it falls under the category of hydroxycinnamic acids, which are known for their role in plant defense mechanisms and as precursors to lignin synthesis .
The synthesis of p-coumaric acid can be achieved through several methods, including:
In laboratory settings, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are frequently employed for the isolation and quantification of p-coumaric acid from complex mixtures. The use of reverse-phase HPLC allows for efficient separation based on polarity differences among compounds .
p-Coumaric acid has the molecular formula and a molecular weight of approximately 178.17 g/mol. Its structure consists of a phenolic ring with a trans double bond between the carbon atoms at positions 2 and 3 relative to the carboxylic acid group. The structural formula can be represented as follows:
This structure contributes to its chemical reactivity and biological activity.
p-Coumaric acid undergoes various chemical reactions, including:
These reactions are often studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor structural changes during synthesis or modification processes .
The mechanism of action for p-coumaric acid involves its interaction with various biological pathways:
These activities are often evaluated in vitro using cell culture models or in vivo studies to ascertain their efficacy.
These properties are crucial for understanding how p-coumaric acid behaves in different environments and applications.
p-Coumaric acid has several scientific applications:
Research continues to explore the full range of applications for p-coumaric acid across various fields, highlighting its importance as a multifunctional compound in both health and industry .
p-Coutaric acid [(E)-1-(4-hydroxyphenyl)-2-(tartaryloxy)ethene] is synthesized via the esterification of 4-coumaric acid (4-CA) and tartaric acid. This reaction is catalyzed by hydroxycinnamoyl transferases (HCTs) in the vacuoles of plant cells. The precursor 4-CA originates from the phenylpropanoid pathway, where phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by para-hydroxylation by cinnamate 4-hydroxylase (C4H, a cytochrome P450 monooxygenase) [3] [5]. Crucially, 4-CA must be activated to its CoA-thioester form (4-coumaroyl-CoA) by 4-coumarate-CoA ligase (4CL) before esterification. Kinetic studies reveal that 4CL exhibits high specificity for 4-CA, with a Km of 12 μM in Populus trichocarpa [7]. The enzyme’s efficiency ensures metabolic flux toward tartaric acid conjugation rather than lignin biosynthesis.
Table 1: Kinetic Parameters of Key Enzymes in p-Coutaric Acid Biosynthesis
Enzyme | Source Organism | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|---|
Tyrosine ammonia-lyase | Flavobacterium johnsoniae | L-tyrosine | 0.019 | 31.0 | 1,631 s⁻¹·mM⁻¹ |
4-Coumarate-CoA ligase | Populus trichocarpa | 4-Coumaric acid | 12.0 | 4.8 | 0.4 s⁻¹·mM⁻¹ |
Hydroxycinnamoyl transferase | Arabidopsis thaliana | 4-Coumaroyl-CoA | 8.5 | 2.3 | 0.27 s⁻¹·mM⁻¹ |
TAL bypasses the canonical PAL-C4H route by directly deaminating L-tyrosine to 4-CA. This single-step conversion significantly enhances 4-CA production efficiency in engineered microbial systems. TAL from Chryseobacterium luteum exhibits exceptional catalytic efficiency (kcat/Km = 1,631 s⁻¹·mM⁻¹) due to its ultra-high affinity for tyrosine (Km = 0.019 mM) [4]. In contrast, bifunctional PAL/TAL enzymes (e.g., from Rhodotorula glutinis) show 10-fold lower specificity. Heterologous expression of Flavobacterium johnsoniae TAL in Corynebacterium glutamicum yielded 661 mg/L 4-CA from glucose by:
Tartaric acid conjugation involves cytosolic synthesis of 4-coumaroyl-CoA and vacuolar tartaric acid transport. Isotopic labeling studies in Vitis vinifera berries show that >85% of carbon in p-coutaric acid derives from phenylalanine, while tartaric acid originates from ascorbate catabolism [3] [9]. Hydroxycinnamoyl transferases (HCTs) mediate the ester bond formation, preferentially utilizing the 2-OH group of tartaric acid. Metabolic flux is regulated by:
Table 2: Carbon Allocation in p-Coutaric Acid Biosynthesis
Metabolic Precursor | Origin Pathway | % Carbon Contribution | Compartmentalization |
---|---|---|---|
4-Coumaric acid | Shikimate/Phenylpropanoid | 87.2% | Cytosol (activated as CoA-thioester) |
Tartaric acid | Ascorbate catabolism | 12.8% | Vacuole |
HCTs belong to the BAHD acyltransferase family characterized by a conserved HXXXD motif essential for catalysis. Gene expression analyses in Arabidopsis reveal that HCT promoters contain MYB transcription factor binding sites (e.g., MYB12/13), which are induced by UV-B radiation and jasmonate signaling [6] [8]. Key regulatory mechanisms include:
Engineering HCT specificity has enabled microbial p-coutaric acid production. Co-expression of Arabidopsis HCT with 4CL and TAL in E. coli yielded 156 μM p-coumaric acid derivatives, though tartaric acid supply remains a bottleneck [5] [6].
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